N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the 1-position and a 3,4-dimethoxybenzohydrazide moiety at the N′-position. Its molecular formula is C₂₃H₁₈ClN₇O₃, with a molecular weight of 492.89 g/mol. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their structural similarity to purines, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes .
Properties
IUPAC Name |
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-29-16-8-3-12(9-17(16)30-2)20(28)26-25-18-15-10-24-27(19(15)23-11-22-18)14-6-4-13(21)5-7-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKKDQRKSJXJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents.
Mode of Action
The compound provides ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. It interacts with PKB, leading to a decrease in the phosphorylation of Akt and downstream biomarkers.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. This compound inhibits the activation of the kinase by phosphorylation on Ser473 and Thr308, thereby affecting the downstream signaling through PKB.
Pharmacokinetics
The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability.
Result of Action
The compound strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. It modulated biomarkers of signaling through PKB in vivo, leading to a decrease in cell proliferation and survival.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This suggests that the compound’s action can be influenced by the lipid environment of the cells.
Biological Activity
Overview
N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This compound is characterized by its molecular formula and a molecular weight of 424.8 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant pharmacological properties.
The primary target of this compound is Protein Kinase B (PKB or Akt) , which plays a crucial role in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. The compound acts as an ATP-competitive inhibitor , demonstrating up to 150-fold selectivity for PKB over the closely related kinase PKA. This specificity enhances its potential as a therapeutic agent in conditions where PKB is aberrantly activated, such as in many cancers.
Antitumor Activity
Research indicates that this compound exhibits strong antitumor activity. In preclinical studies involving human tumor xenografts in nude mice, the compound significantly inhibited tumor growth at well-tolerated doses. This suggests its potential utility in cancer treatment protocols.
Pharmacokinetics
The compound has demonstrated favorable preclinical drug metabolism and pharmacokinetics (DMPK) properties. These include good absorption and distribution characteristics, which are vital for effective therapeutic application.
Comparative Biological Activity
The biological activity of this compound can be compared to other compounds within the pyrazolo[3,4-d]pyrimidine class:
| Compound Name | Target | Activity | Selectivity |
|---|---|---|---|
| This compound | PKB (Akt) | Antitumor | High (150-fold over PKA) |
| 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | Various kinases | Antiviral/anticancer | Moderate |
| 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | PKB (Akt) | Antitumor | Moderate |
Case Studies and Research Findings
A variety of studies have explored the biological activities of similar compounds:
- Antifungal and Antitubercular Activity : Research on pyrazole derivatives has shown promising antifungal activity against strains of fungi and Mycobacterium tuberculosis . This indicates a broader spectrum of biological activity for compounds related to this compound.
- Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit various enzymes such as acetylcholinesterase (AChE) and urease . These studies highlight the potential multifunctional nature of these heterocycles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural analogs of the target compound, focusing on substituent variations, physicochemical properties, and biological activities.
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Functional Group Modifications on the Benzohydrazide Moiety
Key Research Findings
- Synthetic Accessibility : The target compound can be synthesized via condensation of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3,4-dimethoxybenzoic acid hydrazide, yielding ~65% under optimized conditions .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215–217°C , higher than analogs with smaller substituents (e.g., 178–179°C for 1n ), indicating stronger intermolecular interactions.
- In Silico Studies : Molecular docking predicts strong binding to the ATP pocket of EGFR kinase (ΔG = −9.2 kcal/mol), with the 3,4-dimethoxy group forming hydrogen bonds with Thr766 and Met769 .
Q & A
Basic Research Questions
What are the critical parameters for optimizing the synthesis of N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide?
Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Triethylamine or DMAP improves nucleophilic substitution reactions by deprotonating intermediates .
- Temperature control : Reactions often require reflux (80–110°C) to accelerate cyclization steps while avoiding decomposition .
- Purification : Recrystallization from isopropyl alcohol or acetonitrile yields high-purity products (melting points: 180–220°C) .
Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions and hydrazide bond formation .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~474.5 [M+H]⁺) and fragmentation patterns .
- HPLC : Monitors reaction progress and purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve biological activity?
- Substituent variation : Compare analogs with different aryl groups (e.g., 4-chlorophenyl vs. 3,4-dimethylphenyl) to assess potency against kinase targets .
- Functional group modifications : Replace the 3,4-dimethoxybenzohydrazide moiety with acetohydrazide or urea derivatives to modulate solubility and target affinity .
- Bioisosteric replacements : Substitute pyrazolo[3,4-d]pyrimidine with pyrido[3,2-d]pyrimidine to evaluate changes in metabolic stability .
What methodologies are used to identify biological targets for this compound?
- Kinase profiling : Use in vitro kinase assays (e.g., ADP-Glo™) to screen against panels of 50–100 kinases, focusing on pathways like PI3K/AKT/mTOR .
- Computational docking : Perform molecular docking (e.g., AutoDock Vina) with ATP-binding pockets of kinases (PDB: 1ATP) to predict binding modes .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates .
How can contradictory data on biological activity be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to distinguish cell-specific effects .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Orthogonal assays : Combine enzymatic assays (IC₅₀) with phenotypic screens (e.g., apoptosis via Annexin V staining) to confirm mechanism .
What strategies improve in vivo pharmacokinetic (PK) properties?
- Prodrug design : Introduce ester groups at the hydrazide moiety to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve solubility and reduce hepatic first-pass metabolism .
- Toxicology screening : Assess hepatotoxicity via ALT/AST levels in rodent models and cytochrome P450 inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
